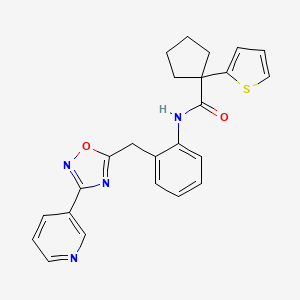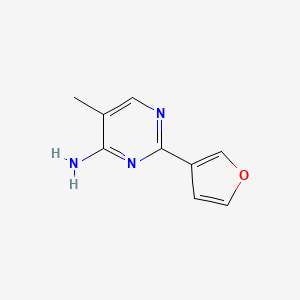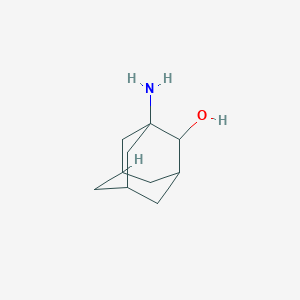
1-Amino-adamantan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-adamantan-2-ol is an adamantane derivative. Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is based on the tricyclic carbon skeleton of adamantane . The difference occurs regarding their functional groups. For example, this compound would have an amino group and a hydroxyl group attached to the adamantane structure.Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the allyl group can be prepared from 1,2-bis(phenylsulfonyl)2-propene .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be analyzed using various methods such as TG/DTG/HF thermal methods in dynamic air flow, at a heating rate of 10 °C min−1 until 550 °C and by FTIR spectroscopy .Applications De Recherche Scientifique
Interaction with NMDA-Receptor-Gated Ion Channels
1-Amino-adamantanes, including 1-Amino-adamantan-2-ol, have been shown to interact with the MK-801-binding site of the N-methyl-D-aspartate (NMDA)-receptor-gated ion channel. This interaction is suggested to be the basis for their pharmacological effects and may predict the antiparkinsonian and antispastic activity of novel substituted 1-amino-adamantanes (Kornhuber et al., 1991).
Voltage-Dependency and Kinetics of Uncompetitive NMDA Receptor Antagonists
1-Amino-adamantanes, such as memantine and amantadine, are characterized by their strong voltage-dependency as uncompetitive NMDA receptor antagonists. Their therapeutic indices in preclinical models of epilepsy are related to their potency, kinetics, and voltage-dependency of open channel blockade. These properties contribute to their clinical safety profile in dementia and Parkinson's disease (Parsons et al., 1995).
Synthesis and Oxidation Properties
Adamantane derivatives, including this compound, are synthesized through the catalytic oxidation of adamantane. These compounds are used as starting materials in the synthesis of drugs like memantine and rimantadine. They also serve as efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).
Structural and Binding Properties
The structural properties of adamantane derivatives, including this compound, have been explored in various studies. These compounds often form part of complex structures, such as dispiro-type compounds, which have potential as biologically active substances and antiviral agents. Their intermolecular interactions and binding properties are of significant interest in drug design and development (Mullica et al., 1999).
Fluorescent and Biological Properties
This compound derivatives have been identified as neurobiological fluorescent ligands with potential for developing receptor and enzyme binding affinity assays. These compounds have been studied for their fluorescent properties in various solvents, revealing insights into potential biological interactions (Joubert, 2018).
Safety and Hazards
Orientations Futures
The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives and the investigation of the electronic structure of adamantane derivatives . Furthermore, there is increasing interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Mécanisme D'action
Target of Action
1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .
Analyse Biochimique
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
The cellular effects of 1-Amino-adamantan-2-ol are currently unknown. Other adamantane derivatives have been shown to have significant effects on cells. For example, amantadine, an adamantane derivative, has potent anti-Influenza A activity .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Adamantane itself is known to undergo various transformations, including oxidation of the C–H bond to a selected functional group .
Subcellular Localization
Other adamantane derivatives have been shown to localize in the cytoplasm .
Propriétés
IUPAC Name |
1-aminoadamantan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSDCJVYEECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
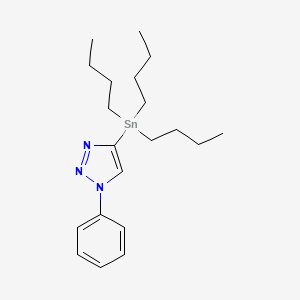
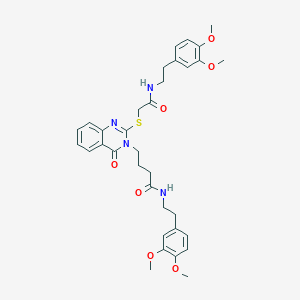
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
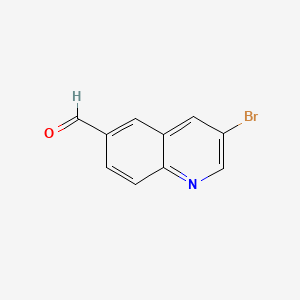
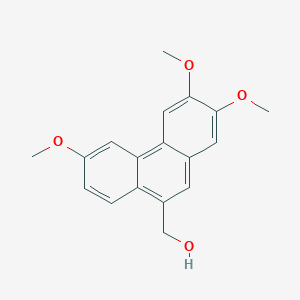
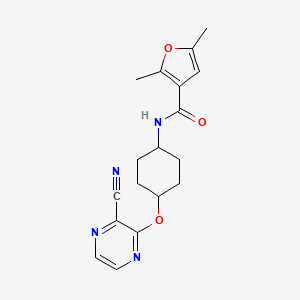
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
![3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2743998.png)
